molecular formula C12H12O3 B13685665 7-Ethoxy-3-methyl-2H-chromen-2-one

7-Ethoxy-3-methyl-2H-chromen-2-one

Cat. No.: B13685665
M. Wt: 204.22 g/mol
InChI Key: USRRCJHNGOYVOI-UHFFFAOYSA-N
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Description

7-Ethoxy-3-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Ethoxy-3-methyl-2H-chromen-2-one can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . Another method involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This method uses phenols (or naphthols) and ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-speed ball mill mixers and other mechanochemical techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

7-Ethoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other coumarin derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert a relaxant effect on tracheal rat rings by blocking L-type calcium channels. This action is similar to that of nifedipine, a known calcium channel blocker . Additionally, it may increase intracellular cyclic AMP levels, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-Ethoxy-3-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H12O3
  • Molecular Weight: 192.21 g/mol

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating their potential as antimicrobial agents .

Compound MIC (μM) Target Bacteria
This compound15.625 - 62.5Staphylococcus aureus
Another Coumarin Derivative62.5 - 125Enterococcus faecalis

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines such as B16-F10 and HT29, with IC50 values indicating significant growth inhibition .

Table: Cytotoxic Effects on Cancer Cell Lines

Cell Line IC50 (μM) Mechanism of Action
B16-F1010.4 ± 0.2Apoptosis induction
HT2910.9 ± 0.5Cell cycle arrest
Hep G28.8 ± 0.4Apoptosis induction

The mechanism involves cell cycle arrest predominantly in the G0/G1 phase, leading to reduced proliferation rates .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of various xenobiotics .
  • Reactive Oxygen Species (ROS) Generation: It has been suggested that coumarins can induce oxidative stress in cancer cells, leading to apoptosis .
  • Antibiofilm Activity: Some studies have reported that coumarin derivatives exhibit antibiofilm properties against pathogenic bacteria, potentially enhancing their efficacy in treating infections .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several coumarin derivatives, including this compound. The results demonstrated a strong correlation between structural modifications and increased antibacterial potency against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Properties

Another investigation focused on the effects of this compound on human cancer cell lines. The findings revealed not only cytotoxic effects but also significant apoptosis rates, suggesting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

7-ethoxy-3-methylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3

InChI Key

USRRCJHNGOYVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C

Origin of Product

United States

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